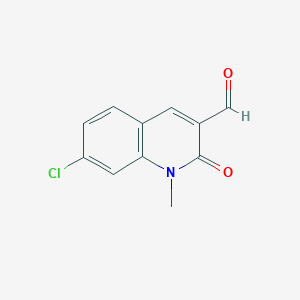

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative featuring a chloro substituent at position 7, a methyl group at position 1, and a reactive carbaldehyde group at position 3. Its molecular formula is C₁₁H₉ClNO₂ (calculated based on structural analysis), though discrepancies exist in reported data (e.g., lists C₁₅H₁₉NO₃, likely erroneous). This compound is synthesized via Vilsmeier-Haack reactions or hydrolysis of 2-chloroquinoline precursors, as inferred from analogous syntheses .

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-13-10-5-9(12)3-2-7(10)4-8(6-14)11(13)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBBHBZJQMHYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C=C(C1=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183045 | |

| Record name | 7-Chloro-1,2-dihydro-1-methyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118672-71-2 | |

| Record name | 7-Chloro-1,2-dihydro-1-methyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118672-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1,2-dihydro-1-methyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with acetic anhydride to form 3-chloroacetanilide, which is then cyclized to produce the quinoline core. Subsequent functionalization steps introduce the methyl and aldehyde groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Oxidation: 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction: 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a building block in organic synthesis. Its unique functional groups allow chemists to create more complex heterocyclic compounds through various reactions such as oxidation, reduction, and substitution.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activities: Preliminary investigations suggest that it may induce apoptosis in cancer cell lines by interacting with specific molecular targets.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting various diseases.

Industrial Applications

This compound is also utilized in the production of:

- Dyes and Pigments: Its chemical structure allows for colorant properties that are valuable in textile and paint industries.

- Specialty Chemicals: It serves as an intermediate in synthesizing various industrial chemicals.

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Raj et al., 1988 | Synthesis of Quinoline Derivatives | Demonstrated successful synthesis routes leading to high yields of substituted quinolines using this compound as a precursor. |

| Tilak et al., 1995 | Antimicrobial Activity | Reported significant antimicrobial effects against Gram-positive bacteria when modified derivatives were tested. |

| Ambekar et al., 2000 | Anticancer Research | Found that certain derivatives showed promising cytotoxicity against cancer cell lines through apoptosis induction mechanisms. |

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Functional Group and Reactivity Differences

- Chloro vs.

- Thioxo vs. Oxo Groups : Replacement of the 2-oxo with 2-thioxo () introduces sulfur, improving hydrogen-bonding interactions and altering tautomeric equilibria .

- Positional Isomerism: The 4-chloro analog () shifts electronic effects to the quinoline ring’s opposite side, influencing reactivity in downstream modifications .

Research Findings and Data

Physicochemical Properties

- Solubility : Chloro and methyl substituents reduce aqueous solubility compared to unsubstituted analogs.

- Reactivity : The carbaldehyde group undergoes condensations with amines, urea, and ketones to form heterocycles .

Biological Activity

Overview

7-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 236.65 g/mol. This compound features a chloro substituent at the 7th position, a carbonyl group at the 2nd position, and an aldehyde functional group at the 3rd position of the quinoline ring.

Biological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory effects. Its potential as a therapeutic agent is primarily attributed to its ability to inhibit various kinases involved in cell survival and proliferation pathways, notably Pim-1 kinase .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound and its derivatives:

- In vitro Studies : The compound has shown promising results against several cancer cell lines. For instance, derivatives of this compound demonstrated IC50 values as low as against human hepatoma cells (SMMC-7721) and against cervical cancer cells (HeLa), indicating strong anticancer activity compared to standard treatments like doxorubicin .

- Mechanism of Action : The anticancer efficacy is believed to stem from the compound's ability to induce apoptosis in cancer cells through the inhibition of specific kinases and modulation of signaling pathways that control cell cycle progression and survival.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The structural characteristics of this compound contribute to its ability to interact with microbial targets, potentially disrupting cellular processes essential for survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 1 | Methyl | Enhances activity |

| 7 | Chloro | Essential for activity |

| 3 | Aldehyde | Critical for interaction |

Research indicates that electron-donating groups enhance activity while electron-withdrawing groups tend to diminish it .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on Anticancer Activity : A recent study evaluated various derivatives against breast cancer (MCF-7) and liver cancer (HepG2). The most active derivative exhibited an IC50 of against both cell lines, demonstrating its potential as a lead compound in cancer therapy .

- Antimicrobial Evaluation : In another study, derivatives were screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from to .

Q & A

Q. What are the optimal synthetic routes for 7-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and how can reaction conditions be optimized?

A common method involves refluxing 2-chloroquinoline-3-carbaldehyde derivatives with concentrated HCl (37%) for 16 hours, followed by precipitation in water. For example, analogous quinoline derivatives were synthesized using this approach, yielding products with ~50% efficiency after vacuum filtration . Optimization could involve varying acid concentration, reaction time, or temperature to improve yield.

Q. How can structural characterization be performed to confirm the identity of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For related quinolinecarbaldehydes, XRD revealed planar fused-ring systems with deviations in substituent orientations (e.g., formyl groups at ~5° from the quinoline plane). Key parameters include bond lengths (C–C: ~1.39 Å) and angles (C–C–C: ~120°) . Complementary techniques like H/C NMR and HRMS can validate functional groups and molecular weight.

Q. What are the key reactivity patterns of the aldehyde and chloro substituents in this compound?

The aldehyde group is electrophilic, enabling nucleophilic additions (e.g., oxime formation via hydroxylamine) or condensations (e.g., Knoevenagel reactions). The chloro substituent at the 7-position can undergo nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions, as seen in analogous quinoline derivatives .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions vary under different catalytic conditions?

Regioselectivity depends on electronic and steric factors. For example, Pd-catalyzed cross-coupling reactions at the chloro position may favor para-substitution due to electron-withdrawing effects of the aldehyde and ketone groups. Computational studies (DFT) can predict activation barriers for competing pathways, guiding catalyst selection .

Q. What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model stability in solvents or under thermal stress. For biological interactions, docking studies with proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina may identify binding modes, leveraging the compound’s planar structure for π-π stacking .

Q. How do pH and solvent polarity affect the compound’s stability in long-term storage?

Stability studies in buffered solutions (pH 3–9) and solvents (DMSO, ethanol) show that acidic conditions (pH < 5) may hydrolyze the aldehyde group, while polar aprotic solvents (e.g., DMF) enhance stability. Accelerated degradation tests (40°C, 75% RH) combined with HPLC monitoring are recommended .

Methodological Recommendations

- Synthesis Scale-Up : Use flow chemistry to enhance reproducibility and safety when handling concentrated acids .

- Analytical Workflow : Pair XRD with differential scanning calorimetry (DSC) to assess crystallinity and polymorphic forms .

- Biological Screening : Prioritize assays targeting DNA gyrase or antimicrobial activity, given structural similarity to fluoroquinolones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.